![molecular formula C15H13N3O4S B2702554 (E)-甲酸甲酯 2-(2-((3-甲基异噁唑-5-羧酰)亚胺)苯并[d]噻唑-3(2H)-基)乙酸酯 CAS No. 946334-42-5](/img/structure/B2702554.png)
(E)-甲酸甲酯 2-(2-((3-甲基异噁唑-5-羧酰)亚胺)苯并[d]噻唑-3(2H)-基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned contains several functional groups including a methyl group, an isoxazole ring, a carbonyl group, an imino group, and a benzo[d]thiazol-3(2H)-yl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the isoxazole ring, which can be achieved through the reaction of nitrile oxides with alkynes or alkenes . The benzo[d]thiazol-3(2H)-yl group can be synthesized through the condensation of 2-aminobenzenethiols with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of such a compound would be determined by the arrangement of these functional groups in space. The exact structure would depend on the specific synthesis pathway used and the reaction conditions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the imino group. These groups can participate in a variety of chemical reactions, including nucleophilic additions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .科学研究应用
环缩合反应和新型化合物合成
Sokolov 等人(2014 年)的研究探索了涉及甲基 2-(5-甲基异恶唑-3-基)亚氨基-3,3,3-三氟丙酸酯与 1,3-双亲核试剂的环缩合反应。该过程产生了具有多种化合物的,由于其独特的结构,包括含三氟甲基的衍生物和咪唑噻唑,因此具有在有机和药物化学中进一步探索的潜力(Sokolov, Aksinenko, & Martynov, 2014)。
抗菌活性
Mishra 等人(2019 年)合成了苯并噻唑-亚氨基-苯甲酸席夫碱及其金属配合物,对几种细菌菌株表现出良好的抗菌活性。这项研究表明苯并噻唑衍生物在开发新的抗菌剂中的潜力(Mishra, Singh Gound, Mondal, Yadav, & Pandey, 2019)。
用于糖尿病并发症的醛糖还原酶抑制剂
Ali 等人(2012 年)专注于新型甲基[4-氧代-2-(芳酰亚氨基)-3-(取代苯基)噻唑烷-5-亚烷基]乙酸酯作为醛糖还原酶抑制剂的设计、合成和分子建模。这些化合物已显示出作为治疗糖尿病并发症的潜在药物的前景,说明了此类化学结构的治疗应用(Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012)。
结构研究
Li 等人(2015 年)报道了阿齐沙坦甲酯乙酸乙酯半溶剂的晶体结构,这一过程与了解复杂有机分子的结构特性以用于制药应用有关(Li, Liu, Zhu, Chen, & Sun, 2015)。
属性
IUPAC Name |
methyl 2-[2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-7-11(22-17-9)14(20)16-15-18(8-13(19)21-2)10-5-3-4-6-12(10)23-15/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWTZVFJLXZCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。